molecular formula C20H21N3O3 B3004887 4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-53-2

4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B3004887
CAS No.: 865287-53-2
M. Wt: 351.406
InChI Key: NGEZXXUYQCIKPD-UHFFFAOYSA-N
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Description

4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the reaction of 4-(pentyloxy)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with phenyl isocyanate to yield the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pentyloxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-pentoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-2-3-7-14-25-17-12-10-15(11-13-17)18(24)21-20-23-22-19(26-20)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEZXXUYQCIKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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